(Z)-Hex-2-ene, 5-methyl-

Description

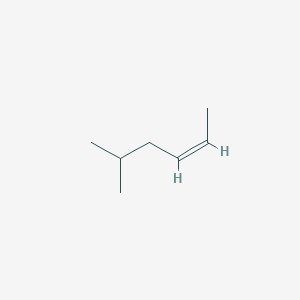

Structure

3D Structure

Properties

IUPAC Name |

(Z)-5-methylhex-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-4-5-6-7(2)3/h4-5,7H,6H2,1-3H3/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBKCPRDHLITSE-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13151-17-2 | |

| Record name | 5-Methyl-2-hexene, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013151172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-METHYL-2-HEXENE, (2Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POQ2TVS2I5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Stereocontrol Strategies

Foundational Synthetic Routes to (Z)-Alkenes

The stereoselective synthesis of (Z)-alkenes has traditionally relied on a few key methodologies. Among the most established is the partial hydrogenation of alkynes. This method often employs a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate and quinoline), to prevent over-reduction to the corresponding alkane, yielding the cis-alkene.

Another foundational approach is the Wittig reaction and its variants, like the Horner-Wadsworth-Emmons reaction. The Wittig reaction, using unstabilized or semi-stabilized ylides, typically provides good to excellent selectivity for the (Z)-alkene. However, these reactions can sometimes yield mixtures of isomers. acs.org

More recently, new catalytic methods have emerged to provide diastereopure (Z)-alkenes. For instance, a silver-catalyzed hydroalkylation of terminal alkynes with alkylboranes has been developed. nih.gov This method is significant because it achieves three critical goals in a single reaction: formation of the double bond, complete control over the (Z)-geometry, and the construction of a new carbon-carbon sigma bond. nih.gov Additionally, electrochemical methods, such as the palladium-catalyzed hydrogenation of alkynes, offer a green and highly selective alternative for producing (Z)-alkenes without the need for high-pressure hydrogen gas or complex ligands. rsc.orgrsc.org

Stereoselective Approaches in (Z)-Hex-2-ene, 5-methyl- Synthesis and Analogues

Achieving high stereoselectivity in the synthesis of specific (Z)-alkenes like (Z)-Hex-2-ene, 5-methyl-, or more complex molecules containing this moiety, requires precise control over the reaction pathways.

While not direct methods for forming the (Z)-alkene bond itself, asymmetric dihydroxylation and epoxidation are crucial for the stereoselective functionalization of these moieties. The Sharpless asymmetric dihydroxylation, for example, allows for the conversion of an alkene into a vicinal diol with high enantioselectivity using osmium tetroxide and a chiral quinine ligand. wikipedia.orgnih.gov This reaction is highly reliable and tolerant of many functional groups. organicreactions.orgresearchgate.net The resulting chiral diols are versatile intermediates in the synthesis of complex natural products and pharmaceuticals. nih.gov

Similarly, asymmetric epoxidation introduces a chiral epoxide ring, which can be opened by various nucleophiles to generate a range of functionalized, stereodefined products. These reactions are essential tools for introducing chirality into molecules that already possess a (Z)-alkene core, thereby building molecular complexity.

A powerful and atom-economical strategy for synthesizing internal (Z)-alkenes is the transition-metal-catalyzed isomerization of readily available terminal alkenes. temple.edu This approach avoids the generation of stoichiometric byproducts. Recent advances have identified catalysts that exhibit high kinetic preference for the (Z)-isomer over the more thermodynamically stable (E)-isomer.

Notably, an air-stable molybdenum(0) complex, cis-Mo(CO)₄(PPh₃)₂, has been shown to effectively catalyze the isomerization of various functionalized terminal alkenes to the corresponding 2-alkenes, with a significant preference for the (Z)-isomer. acs.orgacs.org The reaction requires a p-toluenesulfonic acid (TsOH) cocatalyst and proceeds under mild conditions. temple.eduresearchgate.net The proposed mechanism involves the formation of a molybdenum hydride species, followed by a 2,1-insertion of the terminal alkene and a stereoselective β-hydride elimination to yield the (Z)-2-alkene. acs.orgresearchgate.net Selectivities as high as 8:1 (Z:E) have been achieved at high conversion rates. acs.org

Table 1: Molybdenum-Catalyzed (Z)-Selective Isomerization of Terminal Alkenes

This table summarizes the Z:E selectivity and yield for the isomerization of various terminal alkenes using a molybdenum-based catalyst system. Data sourced from acs.org.

Control over E/Z isomerism is determined by the geometric arrangement of substituents around a double bond. studymind.co.uk The Cahn-Ingold-Prelog (CIP) priority rules provide a systematic way to assign the E (entgegen, opposite) or Z (zusammen, together) configuration to any alkene. libretexts.orglibretexts.org According to these rules, if the highest-priority groups on each carbon of the double bond are on the same side, the isomer is Z; if they are on opposite sides, it is E. libretexts.org

Beyond the foundational methods, modern synthetic chemistry offers innovative ways to control this isomerism. One such approach is photocatalysis, which can drive the "uphill" isomerization of a thermodynamically stable (E)-alkene to the less stable (Z)-isomer. researchgate.netacs.orgorganic-chemistry.org This process often involves a photochemical pumping mechanism where a photocatalyst selectively excites the (E)-isomer, which can then relax to a mixture of (E) and (Z) isomers, gradually enriching the (Z)-form. acs.orgnih.gov

Furthermore, specific olefination reactions have been developed for high (Z)-selectivity. The Julia-Kocienski olefination, using reagents like 1-methyl-1H-tetrazol-5-yl alkyl sulfones, reacts with various unsymmetrical ketones to produce trisubstituted (Z)-alkenes with excellent stereoselectivity, often exceeding 95:5 (Z/E). acs.org

Multi-Step Synthesis of Molecules Incorporating (Z)-Hex-2-ene, 5-methyl- Moieties

The construction of a specific molecule like (Z)-Hex-2-ene, 5-methyl- often requires a multi-step synthetic sequence. libretexts.orglittleflowercollege.edu.in A logical synthesis can be designed by working backward from the target molecule, a process known as retrosynthesis.

A plausible synthesis for (Z)-Hex-2-ene, 5-methyl- starts from two smaller, commercially available fragments: propyne and 2-methyl-1-propanol. chegg.com The key steps would involve:

Formation of an Alkyl Halide: The 2-methyl-1-propanol is first converted into a suitable electrophile, such as 1-bromo-2-methylpropane.

Alkylation of an Alkyne: Propyne is deprotonated with a strong base (e.g., NaNH₂) to form a nucleophilic acetylide. This acetylide then reacts with the 1-bromo-2-methylpropane via an Sₙ2 reaction to form the internal alkyne, 5-methyl-2-hexyne.

Stereoselective Reduction: The final and crucial step is the stereoselective reduction of the 5-methyl-2-hexyne intermediate to the desired (Z)-alkene. This is typically achieved using Lindlar's catalyst with hydrogen gas or by using dissolving metal reduction with sodium in liquid ammonia, which would conversely yield the (E)-isomer. For the (Z)-isomer, catalytic hydrogenation with a poisoned catalyst is the method of choice. chegg.com

This multi-step approach demonstrates how foundational reactions can be combined to construct a specific target molecule with precise stereochemical control. youtube.com

Application of Novel Reagents and Catalytic Systems for Stereoselective Olefin Synthesis

The quest for efficient and highly selective methods for (Z)-alkene synthesis has led to the development of numerous novel reagents and catalytic systems. nih.gov These advanced tools provide synthetic chemists with greater control over reactivity and stereoselectivity.

Olefin metathesis has been revolutionized by the development of well-defined ruthenium and molybdenum catalysts. mdpi.comduke.edu While many early catalysts favored the thermodynamic (E)-product, newer generations of catalysts have been specifically designed to favor the kinetic (Z)-product in cross-metathesis reactions. mdpi.com These catalysts often feature bulky ligand scaffolds that sterically direct the reaction pathway towards the formation of the (Z)-isomer.

In addition to isomerization and metathesis, other catalytic transformations have been adapted for (Z)-selective outcomes. Cobalt-based systems have been developed for the hydroalkylation of terminal alkynes via C-H activation of unactivated alkanes, yielding (Z)-alkenes with excellent regio- and diastereoselectivity. rsc.org The Julia-Kocienski olefination provides a highly stereoselective route to trisubstituted (Z)-alkenes from ketones. acs.org Furthermore, electrochemical methods using palladium catalysts offer a sustainable approach to alkyne reduction, providing high chemo- and stereoselectivity for (Z)-alkenes under mild conditions. rsc.org

Table 2: Overview of Modern Catalytic Systems for (Z)-Alkene Synthesis

Reaction Mechanisms and Transformations of Z Hex 2 Ene, 5 Methyl

Mechanistic Investigations of Hydrogenation Reactions

Hydrogenation is a fundamental reaction of alkenes, involving the addition of hydrogen (H₂) across the double bond to yield a saturated alkane. In the case of (Z)-Hex-2-ene, 5-methyl-, this reaction produces 5-methylhexane. The process is typically facilitated by a metal catalyst.

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a solution. Soluble transition-metal complexes, such as Wilkinson's catalyst (chlorotris(triphenylphosphine)rhodium(I)), are commonly employed. The mechanism of homogeneous hydrogenation of alkenes can generally proceed through two main pathways:

The Unsaturated Route: This pathway is initiated by the coordination of the alkene to the metal catalyst. This is followed by the oxidative addition of dihydrogen (H₂) to the metal center. Subsequent migratory insertion of the alkene into a metal-hydride bond and reductive elimination of the resulting alkane regenerates the catalyst.

The Hydride Route: In this mechanism, the catalyst first reacts with hydrogen via oxidative addition to form a dihydride complex. The alkene then coordinates to this dihydride species. This is followed by the stepwise transfer of the two hydrogen atoms from the metal to the alkene, leading to the formation of the alkane and regeneration of the catalyst.

The choice between these pathways can be influenced by the specific catalyst, solvent, and substrate involved. For an unsymmetrical alkene like (Z)-Hex-2-ene, 5-methyl-, the steric bulk of the isobutyl group can influence the initial coordination to the metal center.

| Catalytic Pathway | Initial Step | Key Intermediates |

| Unsaturated Route | Alkene coordination to the metal catalyst | Metal-alkene complex, Metal-alkyl hydride complex |

| Hydride Route | Oxidative addition of H₂ to the catalyst | Metal-dihydride complex, Metal-dihydride-alkene complex |

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, typically a solid metal catalyst with gaseous or liquid reactants. Common heterogeneous catalysts for alkene hydrogenation include metals like palladium (Pd), platinum (Pt), and nickel (Ni), often supported on materials like carbon (C) or alumina (Al₂O₃).

The most widely accepted mechanism for heterogeneous hydrogenation is the Horiuti-Polanyi mechanism . This mechanism involves the following key steps on the catalyst surface:

Adsorption: Both the alkene, (Z)-Hex-2-ene, 5-methyl-, and hydrogen gas are adsorbed onto the surface of the metal catalyst.

Dissociation of Hydrogen: The H-H bond in molecular hydrogen is broken, and the individual hydrogen atoms bind to the catalyst surface.

Stepwise Hydrogen Addition: A hydrogen atom is transferred from the catalyst surface to one of the carbons of the double bond, forming a half-hydrogenated intermediate that remains bonded to the surface. A second hydrogen atom is then transferred to the other carbon of the original double bond.

Desorption: The newly formed alkane, 5-methylhexane, desorbs from the catalyst surface, freeing up the active site for another catalytic cycle.

Surface science studies have been crucial in understanding these steps at a molecular level, providing insights into the nature of the adsorbed species and the energetics of the surface reactions.

A significant aspect of hydrogenation is its stereochemistry. Both homogeneous and heterogeneous catalytic hydrogenations of alkenes typically result in syn-addition of the two hydrogen atoms. This means that both hydrogen atoms add to the same face of the double bond.

For (Z)-Hex-2-ene, 5-methyl-, the molecule itself is achiral. However, the hydrogenation process leads to the formation of 5-methylhexane, which is also achiral. The concept of stereoselectivity becomes more critical when the hydrogenation creates new stereocenters. While the product of hydrogenating (Z)-Hex-2-ene, 5-methyl- is achiral, the principle of syn-addition from the least sterically hindered side is a general and important feature of this reaction. The hydrogen atoms are delivered from the catalyst surface or the metal complex to one side of the planar double bond.

Electrophilic and Nucleophilic Addition Reactions

The electron-rich nature of the double bond in (Z)-Hex-2-ene, 5-methyl- makes it susceptible to attack by electrophiles. Nucleophilic addition is less common for simple alkenes unless the double bond is activated by electron-withdrawing groups.

When an unsymmetrical reagent, such as a hydrogen halide (HX), adds to an unsymmetrical alkene like (Z)-Hex-2-ene, 5-methyl-, the regioselectivity of the reaction becomes important.

Markovnikov's Rule is a key principle that predicts the regiochemical outcome of electrophilic additions. The rule states that in the addition of a protic acid HX to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon atom of the double bond that has the greater number of hydrogen atoms. The halide (X) group attaches to the more substituted carbon atom.

For (Z)-Hex-2-ene, 5-methyl-, the double bond is between the C2 and C3 positions.

C2 is bonded to one hydrogen atom.

C3 is bonded to one hydrogen atom.

In this specific case, the carbons of the double bond have the same number of hydrogen substituents. Therefore, the addition of HX would lead to the formation of a mixture of two products: 2-halo-5-methylhexane and 3-halo-5-methylhexane. The formation of the more stable secondary carbocation intermediate will determine the major product. In this case, both possible carbocations are secondary, suggesting a mixture of products is likely.

Stereoselectivity in these additions can result in syn- or anti-addition depending on the specific reaction mechanism. For example, the addition of halogens (e.g., Br₂) typically proceeds via anti-addition.

| Reactant | Predicted Major Product(s) | Governing Principle |

| HBr | 2-Bromo-5-methylhexane and 3-Bromo-5-methylhexane | Markovnikov's Rule (via carbocation stability) |

| H₂O (acid-catalyzed) | 5-Methylhexan-2-ol and 5-Methylhexan-3-ol | Markovnikov's Rule (via carbocation stability) |

Electrophilic Addition: The general mechanism for the electrophilic addition of a hydrogen halide (HX) to an alkene involves two main steps:

Electrophilic Attack: The π electrons of the alkene's double bond attack the electrophilic hydrogen atom of the HX molecule. This breaks the H-X bond and forms a new C-H bond. This step results in the formation of a carbocation intermediate and a halide ion (X⁻). byjus.com The stability of the carbocation formed is crucial, with tertiary carbocations being more stable than secondary, which are more stable than primary ones. science-revision.co.uk

Nucleophilic Attack: The halide ion, acting as a nucleophile, attacks the positively charged carbon of the carbocation intermediate. science-revision.co.uk This forms a new C-X bond and gives the final neutral product.

Nucleophilic Addition: Nucleophilic addition to simple alkenes like (Z)-Hex-2-ene, 5-methyl- is generally unfavorable because the double bond is electron-rich and repels nucleophiles. wikipedia.org This type of reaction typically requires the presence of strong electron-withdrawing groups attached to the double bond, which makes the carbon atoms of the double bond more electrophilic and susceptible to nucleophilic attack. youtube.com The mechanism involves the initial attack of a nucleophile on one of the carbons of the double bond, forming a carbanion intermediate. This is followed by protonation of the carbanion by a proton source to give the final product. libretexts.org

Polymerization and Oligomerization Studies

The polymerization of (Z)-Hex-2-ene, 5-methyl- presents unique challenges and opportunities due to its internal double bond and steric bulk.

Role as a Monomer in Advanced Polymer Chemistry

As a non-polar hydrocarbon monomer, (Z)-Hex-2-ene, 5-methyl- could potentially be utilized in the synthesis of specialized polymers. The presence of the isobutyl group introduces steric hindrance around the Z-configured double bond, which would significantly influence its polymerizability. In contrast to more commonly used terminal alkenes, the internal nature of the double bond in (Z)-Hex-2-ene, 5-methyl- makes it a challenging monomer for many conventional polymerization techniques.

However, with the development of advanced catalyst systems, particularly late-transition metal catalysts, the polymerization of such sterically demanding internal olefins is becoming more feasible. The resulting polymers would be expected to possess unique material properties, such as altered glass transition temperatures and solubility characteristics, due to the bulky side chains.

Table 1: Potential Polymerization Characteristics of (Z)-Hex-2-ene, 5-methyl-

| Polymerization Method | Potential Reactivity | Expected Polymer Properties |

|---|---|---|

| Ziegler-Natta | Low to moderate | Potentially stereoregular, crystalline |

| Metallocene | Moderate | Well-defined microstructure, amorphous or semi-crystalline |

Stereochemical Control in Polymerization Reactions

Achieving stereochemical control during the polymerization of (Z)-Hex-2-ene, 5-methyl- would be a significant synthetic challenge. The geometry of the monomer and the steric hindrance around the double bond would play a crucial role in the stereoselectivity of the polymerization process.

Ziegler-Natta catalysts, known for their ability to produce stereoregular polymers from α-olefins, could potentially be adapted for the polymerization of this internal alkene. libretexts.orgcsbsju.edulibretexts.orgopenstax.orgwikipedia.org The mechanism of stereocontrol in Ziegler-Natta polymerization involves the coordination of the alkene to the active metal center, followed by insertion into the growing polymer chain. The specific ligands on the metal center and the approach of the monomer would dictate the stereochemistry of the resulting polymer. For (Z)-Hex-2-ene, 5-methyl-, the catalyst would need to overcome significant steric barriers to achieve a high degree of stereocontrol, leading to potentially isotactic or syndiotactic polymer chains.

Catalytic Transformations and Organometallic Interactions

The double bond in (Z)-Hex-2-ene, 5-methyl- serves as a handle for a variety of transition metal-catalyzed transformations.

Metathesis Reactions Involving Z-Alkenes

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. organic-chemistry.orgmasterorganicchemistry.com The participation of a sterically hindered internal Z-alkene like (Z)-Hex-2-ene, 5-methyl- in metathesis reactions would be highly dependent on the catalyst used. Ruthenium-based catalysts, such as Grubbs catalysts, are widely used for their functional group tolerance and activity. organic-chemistry.orgmasterorganicchemistry.comresearchgate.net However, the steric bulk around the double bond in (Z)-Hex-2-ene, 5-methyl- could hinder the formation of the key metallacyclobutane intermediate, potentially leading to low reactivity or catalyst decomposition.

More specialized catalysts, particularly those designed for Z-selective metathesis, might be more effective. researchgate.netnih.govscience.govximo-inc.com These catalysts often feature specific ligand architectures that can accommodate sterically demanding substrates and influence the stereochemical outcome of the reaction. Cross-metathesis of (Z)-Hex-2-ene, 5-methyl- with a partner alkene could lead to the formation of new, more complex Z-alkenes, while ring-closing metathesis of a diene containing this moiety is a theoretical possibility for the synthesis of macrocyclic structures.

Table 2: Potential Metathesis Reactions of (Z)-Hex-2-ene, 5-methyl-

| Metathesis Type | Potential Outcome | Key Challenges |

|---|---|---|

| Cross-Metathesis | Formation of new Z-alkenes | Steric hindrance, catalyst activity |

| Ring-Closing Metathesis | Synthesis of macrocycles | Substrate design, catalyst stability |

Other Transition Metal-Catalyzed Transformations

Beyond metathesis, the alkene moiety in (Z)-Hex-2-ene, 5-methyl- could participate in a range of other transition metal-catalyzed reactions. Isomerization of the double bond to a different position within the carbon chain is a potential transformation, often catalyzed by transition metal hydrides. acs.orgscispace.comsemanticscholar.orgresearchgate.net The thermodynamic stability of the various isomers would determine the final product distribution.

Hydroformylation, the addition of a formyl group and a hydrogen atom across the double bond, would lead to the formation of aldehydes. The regioselectivity of this reaction would be influenced by the steric and electronic properties of the substrate and the catalyst. Other potential transformations include hydrogenation, hydroboration, and various coupling reactions, all of which would be affected by the steric hindrance of the isobutyl group.

Cascade and Cyclization Reactions Utilizing the Alkene Moiety

The double bond of (Z)-Hex-2-ene, 5-methyl- could serve as a key functional group in the design of cascade or cyclization reactions to build molecular complexity. For such reactions to be effective, the steric hindrance of the alkene would need to be strategically incorporated into the design of the substrate.

For instance, an intramolecular Heck reaction of a substrate containing the (Z)-Hex-2-ene, 5-methyl- moiety and a suitably positioned aryl halide could lead to the formation of a new carbocycle. The Z-geometry of the double bond would influence the stereochemistry of the newly formed stereocenters in the cyclic product. Similarly, radical cyclizations or cationic cyclizations initiated at a different position in a molecule containing this alkene could terminate through the reaction of the double bond, again with the stereochemical outcome being influenced by the alkene's geometry and steric environment. The successful execution of such cascade reactions would heavily rely on the careful design of the starting material to overcome the inherent steric challenges.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| (Z)-Hex-2-ene, 5-methyl- |

| Grubbs catalysts |

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and stereochemistry of (Z)-Hex-2-ene, 5-methyl-. Through a suite of 1D and 2D experiments, each proton and carbon environment can be unambiguously assigned.

The ¹H NMR spectrum of (Z)-Hex-2-ene, 5-methyl- provides a detailed map of the proton environments. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are characteristic of the molecule's structure. The key feature confirming the stereochemistry is the coupling constant between the two vinylic protons (H-2 and H-3), which for a Z (cis) isomer is expected to be in the range of 10-12 Hz.

The expected assignments for the proton signals are detailed in the table below.

| Proton Assignment | Chemical Shift (δ, ppm) (Estimated) | Multiplicity | Coupling Constant (J, Hz) (Expected) |

| H-1 (CH₃) | ~1.65 | Doublet of doublets (dd) | J(H1-H2) ≈ 6.5 Hz, J(H1-H3) ≈ 1.5 Hz |

| H-2 (CH) | ~5.45 | Multiplet (dq) | J(H2-H3) ≈ 11.0 Hz, J(H2-H1) ≈ 6.5 Hz |

| H-3 (CH) | ~5.30 | Multiplet (dt) | J(H3-H2) ≈ 11.0 Hz, J(H3-H4) ≈ 7.5 Hz |

| H-4 (CH₂) | ~2.00 | Triplet of doublets (td) | J(H4-H3) ≈ 7.5 Hz, J(H4-H5) ≈ 6.5 Hz |

| H-5 (CH) | ~1.70 | Multiplet (m) | - |

| H-6, H-7 (2 x CH₃) | ~0.90 | Doublet (d) | J(H6/7-H5) ≈ 6.5 Hz |

Vinylic Protons (H-2, H-3): These protons are the most deshielded due to their sp² hybridization and appear in the 5.30-5.45 ppm region. Their mutual coupling constant of ~11.0 Hz is definitive for the Z-configuration.

Allylic Protons (H-4): The methylene (B1212753) protons adjacent to the double bond are deshielded and appear around 2.00 ppm.

Alkyl Protons (H-1, H-5, H-6, H-7): The methyl group on the double bond (H-1) is also in the allylic position and appears downfield relative to the other methyl groups. The isopropyl methyl groups (H-6, H-7) are the most shielded, appearing around 0.90 ppm as a characteristic doublet due to coupling with H-5.

The ¹³C NMR spectrum reveals seven distinct signals, corresponding to the seven unique carbon atoms in the molecule. The chemical shifts confirm the presence of both sp² (alkene) and sp³ (alkane) hybridized carbons. The Z-stereochemistry influences the chemical shifts of the allylic carbons (C-1 and C-4) due to the γ-gauche effect, causing them to be more shielded (appear at a lower ppm value) compared to their counterparts in the E-isomer.

| Carbon Assignment | Chemical Shift (δ, ppm) (Estimated) |

| C-1 | ~12.5 |

| C-2 | ~124.0 |

| C-3 | ~132.5 |

| C-4 | ~35.0 |

| C-5 | ~28.5 |

| C-6, C-7 | ~22.5 |

Two-dimensional NMR experiments are essential for unambiguously assembling the molecular structure and confirming the Z-isomer.

COSY (Correlation Spectroscopy): This experiment maps out the proton-proton (¹H-¹H) coupling network. Key expected correlations include cross-peaks between H-1/H-2, H-2/H-3, H-3/H-4, H-4/H-5, and H-5/H-6,7. This allows for the tracing of the entire spin system from one end of the molecule to the other, confirming the carbon backbone connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides a definitive assignment of the carbon signals based on the previously assigned proton spectrum. For example, the proton signal at ~5.45 ppm (H-2) would show a cross-peak to the carbon signal at ~124.0 ppm (C-2).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically 2-3 bonds) between protons and carbons, which is crucial for piecing together the molecular puzzle. Important correlations would include the H-1 protons showing cross-peaks to both C-2 and C-3, and the H-6/7 protons showing correlations to C-4 and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is paramount for confirming the Z-stereochemistry. NOESY detects correlations between protons that are close in space, regardless of whether they are coupled through bonds. libretexts.orglibretexts.org A strong cross-peak between the vinylic protons H-2 and H-3 would be observed, as their Z-configuration places them on the same side of the double bond and thus in close spatial proximity. stackexchange.comumn.edu This observation provides unequivocal proof of the cis-alkene geometry. acs.org

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable structural information based on its fragmentation patterns under ionization.

Under Electron Ionization (EI), (Z)-Hex-2-ene, 5-methyl- undergoes fragmentation to produce a characteristic mass spectrum. The molecular ion (M⁺•) peak is observed at a mass-to-charge ratio (m/z) of 98, confirming the molecular weight. nist.govnist.gov The fragmentation is dominated by processes that lead to the formation of stable carbocations. chemguide.co.uklibretexts.org

A primary and highly favorable fragmentation pathway is allylic cleavage—the breaking of the bond beta to the double bond—as it results in a resonance-stabilized allylic cation.

Allylic Cleavage: The most significant fragmentation is the cleavage of the C4-C5 bond, leading to the loss of an isopropyl radical (•CH(CH₃)₂) and the formation of a highly stable allylic cation at m/z 55 . This is often the base peak in the spectrum due to its stability.

Loss of Methyl Radical: Cleavage of a methyl group from the isopropyl end (C5-C6 or C5-C7) results in the loss of a methyl radical (•CH₃) to form a fragment ion at m/z 83 (M-15). msu.edu

Other Fragments: Other significant peaks are observed at m/z 43 , corresponding to the isopropyl cation ([CH(CH₃)₂]⁺), and m/z 41 , a common C₃H₅⁺ (allyl) cation fragment in alkenes.

| m/z | Proposed Fragment Ion Structure | Fragmentation Pathway |

| 98 | [C₇H₁₄]⁺• | Molecular Ion (M⁺•) |

| 83 | [C₆H₁₁]⁺ | M - •CH₃ (Loss of methyl radical) |

| 55 | [C₄H₇]⁺ | Allylic cleavage, loss of •C₃H₇ |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

| 41 | [C₃H₅]⁺ | Allyl cation |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the molecular ion, which is used to determine the exact molecular formula. libretexts.org Unlike low-resolution MS which measures mass to the nearest whole number, HRMS can measure mass to several decimal places. libretexts.org This precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions.

For (Z)-Hex-2-ene, 5-methyl-, the molecular formula is C₇H₁₄. nih.gov Using the precise masses of the most abundant isotopes (¹²C = 12.00000 amu, ¹H = 1.00783 amu), the calculated exact mass is:

(7 x 12.00000) + (14 x 1.00783) = 98.10962 amu

An experimental HRMS measurement of the molecular ion at m/z 98.1096 ± 0.0005 would unambiguously confirm the molecular formula as C₇H₁₄, distinguishing it from other possibilities like C₆H₁₀O (exact mass 98.0732 amu) or C₅H₈O₂ (exact mass 100.0524 amu).

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. Both infrared (IR) and Raman spectroscopy provide complementary information, offering a comprehensive vibrational profile of the molecule.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of molecular bonds. For "(Z)-Hex-2-ene, 5-methyl-", the key functional groups are the C=C double bond of the cis-alkene and the C-H bonds of the alkyl and vinyl groups.

The gas-phase IR spectrum of "(Z)-Hex-2-ene, 5-methyl-" displays characteristic absorption bands that confirm its structure. nist.govnist.govnist.govnist.gov The most diagnostic peaks include:

=C-H Stretching: The stretching vibration of the hydrogen atoms attached to the double-bonded carbons typically appears above 3000 cm⁻¹. For a cis-disubstituted alkene, this band is expected in the range of 3000-3030 cm⁻¹.

C-H Stretching (Alkyl): The stretching vibrations of the C-H bonds in the methyl and methylene groups occur just below 3000 cm⁻¹, typically in the 2850-2975 cm⁻¹ region.

C=C Stretching: The carbon-carbon double bond stretch for a cis-alkene is found in the region of 1630-1660 cm⁻¹. This absorption may be of medium intensity.

=C-H Bending (Out-of-Plane): This is a particularly diagnostic vibration for determining the substitution pattern of an alkene. For a cis-disubstituted double bond, a strong absorption band is expected in the 675-730 cm⁻¹ range due to the out-of-plane C-H wagging vibration.

The following table summarizes the principal IR absorption bands and their corresponding vibrational modes for "(Z)-Hex-2-ene, 5-methyl-".

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3000-3030 | Stretching | Vinyl (=C-H) |

| 2850-2975 | Stretching | Alkyl (C-H) |

| 1630-1660 | Stretching | Alkene (C=C) |

| 675-730 | Bending (Out-of-Plane Wag) | cis-Alkene (=C-H) |

Raman spectroscopy is a light-scattering technique that provides information on molecular vibrations, complementing IR spectroscopy. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. For "(Z)-Hex-2-ene, 5-methyl-", the C=C double bond is a key feature that is readily observed in Raman spectroscopy.

Specific experimental Raman data for "(Z)-Hex-2-ene, 5-methyl-" is not widely available in the literature. However, the expected Raman shifts can be predicted based on its structure:

C=C Stretching: The C=C stretching vibration in alkenes gives rise to a strong and sharp band in the Raman spectrum, typically between 1640 and 1680 cm⁻¹. Because the C=C bond is highly polarizable, this signal is often more intense in the Raman spectrum than in the IR spectrum, making it a key diagnostic peak.

=C-H Stretching: The vinyl C-H stretching modes are expected to produce signals in the 3000-3100 cm⁻¹ region.

Alkyl C-H Stretching: The C-H stretching vibrations of the methyl and methylene groups will appear in the 2850-3000 cm⁻¹ range.

The symmetry of the molecule influences the intensity of Raman signals. The relatively symmetrical nature of the C=C bond in "(Z)-Hex-2-ene, 5-methyl-" leads to a significant change in polarizability during its stretching vibration, resulting in a characteristically strong Raman signal.

Gas Chromatography (GC) and Hyphenated Techniques (e.g., GC-MS) for Purity Assessment and Isomeric Separation

Gas chromatography (GC) is a premier technique for separating and analyzing volatile compounds. It is exceptionally well-suited for assessing the purity of "(Z)-Hex-2-ene, 5-methyl-" and for separating it from its geometric isomer, (E)-Hex-2-ene, 5-methyl-, as well as other structural isomers and impurities. nist.gov The separation is based on the differential partitioning of analytes between a stationary phase and a mobile gas phase.

The retention of a compound is often expressed by its Kovats Retention Index (RI), which normalizes retention times relative to those of n-alkanes. youtube.com This allows for inter-laboratory comparison of GC data. sigmaaldrich.com For "(Z)-Hex-2-ene, 5-methyl-", several retention indices on standard non-polar stationary phases (like polydimethylsiloxane) have been reported. nist.govnih.gov

| Stationary Phase Type | Temperature Conditions | Reported Kovats Index (RI) | Reference |

| Non-polar | Isothermal | 680 | nist.gov |

| Non-polar | Isothermal | 679 | nih.gov |

| Non-polar | Isothermal | 676.7 | nih.gov |

| Semi-standard non-polar | Isothermal | 670 | nih.gov |

| Semi-standard non-polar | Isothermal | 669 | nist.govnih.gov |

| Semi-standard non-polar | Isothermal | 654 - 658 | nist.govnih.gov |

When coupled with a mass spectrometer (GC-MS), this technique provides not only separation but also structural identification of the eluted compounds. The mass spectrum is generated by ionizing the molecule (typically via electron ionization) and detecting the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments.

For "(Z)-Hex-2-ene, 5-methyl-" (molar mass 98.19 g/mol ), the mass spectrum would be expected to show:

Molecular Ion Peak ([M]⁺): A peak at m/z = 98, corresponding to the intact ionized molecule. nist.gov

Key Fragmentation Peaks: Alkenes often undergo fragmentation via cleavage of C-C bonds, particularly at the allylic position, which results in a stabilized carbocation. Expected fragment ions include:

m/z = 83: Loss of a methyl group (•CH₃), [M-15]⁺.

m/z = 56: This is often a prominent peak in related hexenes and can arise from various fragmentation and rearrangement pathways. nih.gov

m/z = 43: A very common fragment corresponding to the stable isopropyl cation, [(CH₃)₂CH]⁺, formed by cleavage of the C4-C5 bond. This would be a highly diagnostic peak.

m/z = 41: The allyl cation, [C₃H₅]⁺, another common and stable fragment in alkene mass spectra.

The unique fragmentation pattern serves as a molecular fingerprint, allowing for confident identification when compared against spectral libraries like that of the National Institute of Standards and Technology (NIST). nih.govnih.gov

X-ray Crystallography of Crystalline Derivatives for Absolute Configuration and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration and conformation. However, this technique requires a well-ordered single crystal. Since "(Z)-Hex-2-ene, 5-methyl-" is a liquid at room temperature, it cannot be analyzed directly. lookchem.com

To overcome this limitation, a common and powerful strategy is to convert the non-crystalline compound into a solid, crystalline derivative. researchgate.net This is achieved by reacting the alkene with a reagent that introduces a rigid, chromophoric, or heavy-atom-containing group, which facilitates crystallization and subsequent X-ray analysis.

A well-established method for the structural determination of alkenes involves their conversion to crystalline osmate esters. researchgate.netchemrxiv.org The procedure involves reacting the alkene with osmium tetroxide (OsO₄) and a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA). This reaction forms a stable, crystalline osmate(VI) diester adduct. The key advantages of this method are:

High Crystallinity: The resulting osmate derivatives are often highly crystalline, making them ideal for single-crystal X-ray diffraction.

Structural Lock: The formation of the cyclic ester across the double bond locks the original conformation of that part of the molecule, allowing its direct observation.

Heavy Atom Phasing: The presence of the heavy osmium atom simplifies the determination of the crystal structure and is particularly useful for establishing the absolute configuration of chiral molecules using anomalous dispersion. researchgate.netchemrxiv.org

Once a suitable crystal is obtained, X-ray diffraction analysis provides precise atomic coordinates. This data can be used to construct a three-dimensional model of the derivative, from which the geometry (Z or E) of the original double bond and the conformation of the carbon backbone can be unambiguously determined. Other derivatization strategies, such as the formation of crystalline π-alkene complexes with metals like gold, have also been employed for structural analysis. nih.govnih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, based on solving the Schrödinger equation, are employed to model various molecular properties. These calculations can predict molecular geometries, electronic structures, and the energetics of chemical reactions with a high degree of accuracy.

The electronic structure of (Z)-Hex-2-ene, 5-methyl- is characterized by its carbon-carbon double bond (C=C). This bond consists of one strong sigma (σ) bond and one weaker pi (π) bond. The σ bond is formed by the head-on overlap of sp² hybrid orbitals on the carbon atoms, while the π bond results from the side-on overlap of their p orbitals. This π bond restricts rotation, leading to the distinct (Z) or cis stereochemistry.

While the C=C double bond is rigid, rotation can occur around the single bonds in the molecule, leading to different spatial arrangements known as conformers or rotamers. Conformational analysis involves identifying the stable conformers and determining their relative energies. For (Z)-Hex-2-ene, 5-methyl-, key rotations occur around the C3-C4 and C4-C5 bonds.

Computational methods can map the potential energy surface as a function of bond rotation, identifying energy minima that correspond to stable conformers and energy maxima that represent transition states between them. The relative energies are influenced by factors like torsional strain (from eclipsing bonds) and steric hindrance (repulsive interactions between bulky groups). For example, a gauche conformation, where bulky groups are closer together, is typically higher in energy than an anti conformation where they are further apart.

Table 1: Illustrative Energy Contributions in Conformational Analysis

| Interaction Type | Typical Energy Cost (kJ/mol) | Description |

| Torsional Strain (H/CH₃ eclipsed) | ~16 | Repulsive interaction from eclipsing a hydrogen atom and a methyl group. |

| Steric Strain (gauche CH₃/CH₃) | ~3.8 | Repulsive interaction between two methyl groups in a gauche position. |

Reaction Pathway Elucidation: Transition State Structures and Activation Energies

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway. This involves identifying the structures of reactants, products, and, crucially, the high-energy transition states that connect them. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For a reaction like the hydrogenation of (Z)-Hex-2-ene, 5-methyl-, quantum chemical calculations can model the approach of the hydrogen molecule to the double bond on a catalyst surface. These models help in understanding the stereochemistry of the addition and the energetics of the process.

Quantum chemical calculations can predict various spectroscopic parameters, which is vital for interpreting experimental spectra.

NMR Chemical Shifts: Theoretical methods can calculate the magnetic shielding around each nucleus, which can then be converted into predicted NMR chemical shifts (¹H and ¹³C). These predictions are valuable for assigning peaks in an experimental spectrum to specific atoms in the molecule.

Vibrational Frequencies: Calculations can determine the normal modes of vibration for a molecule and their corresponding frequencies. These computed frequencies correlate with the absorption bands observed in an infrared (IR) spectrum. The NIST Chemistry WebBook provides experimental IR spectrum data for (Z)-Hex-2-ene, 5-methyl-. Comparing calculated frequencies with experimental data helps in the assignment of vibrational modes.

Table 2: Illustrative Comparison of Calculated vs. Experimental Vibrational Frequencies for Alkenes

| Vibrational Mode | Typical Experimental Frequency (cm⁻¹) | Description |

| =C-H Stretch | 3000-3100 | Stretching of the C-H bond on the double-bonded carbons. |

| C=C Stretch | 1620-1680 | Stretching of the carbon-carbon double bond. |

| =C-H Bend | 675-1000 | Out-of-plane bending (wagging) of the C-H bonds on the double bond. |

Hydrogenation Enthalpy Calculations

The enthalpy of hydrogenation is the change in enthalpy when one mole of an unsaturated compound reacts with hydrogen to become saturated. This value is a measure of the stability of the double bond. It can be determined experimentally and also calculated using quantum chemistry. The National Institute of Standards and Technology (NIST) provides experimental data for the hydrogenation of (Z)-Hex-2-ene, 5-methyl-.

The reaction is as follows: (Z)-Hex-2-ene, 5-methyl- + H₂ → Hexane, 2-methyl-

Computational methods calculate the total electronic energies of the reactant and product molecules, and the difference corresponds to the enthalpy of reaction at 0 K. Corrections can then be applied to obtain the enthalpy at standard conditions.

Table 3: Enthalpy of Hydrogenation for (Z)-Hex-2-ene, 5-methyl-

| Quantity | Value | Units | Method | Source |

| ΔrH° | -116.3 ± 0.3 | kJ/mol | Calorimetry (liquid phase) | NIST |

Molecular Dynamics (MD) Simulations

While quantum mechanics calculations are typically performed on single, static molecules (or a small number of molecules), molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations model the behavior of a system by solving Newton's equations of motion for a large group of interacting atoms.

For (Z)-Hex-2-ene, 5-methyl-, MD simulations could be used to:

Study Conformational Dynamics: Observe the transitions between different rotamers in real-time and determine the timescales of these changes.

Simulate Liquid Properties: By simulating a large number of molecules, one can predict bulk properties like density, viscosity, and diffusion coefficients.

Analyze Solvation Effects: Place the molecule in a simulated solvent (like water or an organic solvent) to study how the solvent molecules arrange around it and affect its conformational preferences and behavior.

Conformational Dynamics in Different Phases

The presence of single bonds in (Z)-Hex-2-ene, 5-methyl- allows for rotation, leading to various spatial arrangements known as conformations. The study of these conformations and their interconversion is crucial as they can significantly influence the molecule's physical properties and reactivity.

In the gas phase, the conformational landscape of (Z)-Hex-2-ene, 5-methyl- would be determined by intramolecular forces, such as steric hindrance and weak van der Waals interactions. Computational methods like molecular mechanics and quantum mechanical calculations can be employed to identify the stable conformers and the energy barriers for their interconversion. For branched alkanes and alkenes, molecular dynamics simulations at different temperatures can reveal the accessible conformations and the dynamics of their transitions. acs.org For instance, a study on branched alkanes demonstrated that a large conformational space can be generated and analyzed using long dynamics trajectories. acs.org

In condensed phases (liquid or solid), the conformational preferences of (Z)-Hex-2-ene, 5-methyl- would be influenced by intermolecular interactions with neighboring molecules. The polarity of the solvent, for example, can stabilize certain conformers over others. Computational studies on fluorinated alkanes have shown that the polarity of the medium can have a significant impact on the conformational profiles. While not directly applicable to hydrocarbons, this highlights the importance of considering the environment in conformational analysis.

A hypothetical conformational analysis of (Z)-Hex-2-ene, 5-methyl- might yield data similar to that presented in Table 1, which illustrates the relative energies and populations of different conformers.

Table 1: Hypothetical Relative Energies and Populations of (Z)-Hex-2-ene, 5-methyl- Conformers at 298 K

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| Anti | 180° | 0.00 | 65 |

| Gauche | 60° | 0.80 | 30 |

Note: This table is illustrative and not based on published experimental data for this specific molecule.

Interactions with Catalytic Sites or Molecular Environs

Understanding how (Z)-Hex-2-ene, 5-methyl- interacts with its surroundings, particularly with catalytic surfaces or enzyme active sites, is key to predicting its chemical behavior in various processes.

In heterogeneous catalysis, such as hydrogenation, the alkene molecule adsorbs onto a metal surface (e.g., platinum, palladium). libretexts.org Computational models can simulate this interaction, revealing the binding energy, the orientation of the molecule on the surface, and the subsequent steps of the reaction. libretexts.org The steric bulk of the isobutyl group in (Z)-Hex-2-ene, 5-methyl- would likely influence its adsorption geometry, which in turn would affect the stereochemical outcome of reactions like syn-addition of hydrogen.

In the context of enzymatic reactions, molecular docking simulations could predict how (Z)-Hex-2-ene, 5-methyl- fits into the active site of an enzyme. For example, linalool (B1675412) dehydratase isomerase is an enzyme known to catalyze the dehydration of certain alcohols to form alkenes. acs.org Computational studies on this enzyme have helped to rationalize its stereoselectivity. acs.org Similar studies could elucidate the potential for enzymatic transformations of (Z)-Hex-2-ene, 5-methyl-. The dynamic nature of enzyme-substrate interactions can be further explored using molecular dynamics simulations, which can reveal how the conformational flexibility of both the enzyme and the substrate contribute to the catalytic process. lu.se

Application of Density Functional Theory (DFT) in Mechanistic Studies

Density Functional Theory (DFT) has become a standard tool for investigating reaction mechanisms due to its favorable balance of accuracy and computational cost. For (Z)-Hex-2-ene, 5-methyl-, DFT could be applied to study a variety of reactions.

For instance, in the context of cycloaddition reactions, DFT calculations can be used to determine the activation energies and reaction energies for different possible pathways. rsc.orgmdpi.com This allows for the prediction of the most likely reaction mechanism and the expected products. A DFT study on gold-catalyzed 1,2-diarylation of alkenes, for example, elucidated a π-activation mechanism over a migratory insertion mechanism. acs.org

DFT is also well-suited for studying radical addition reactions involving alkenes. researchgate.net By calculating the potential energy surface, researchers can identify transition states and intermediates, providing a detailed picture of the reaction pathway. For (Z)-Hex-2-ene, 5-methyl-, DFT could be used to investigate the regioselectivity of radical addition, i.e., whether the radical adds to the second or third carbon of the hexene chain.

Table 2 presents hypothetical activation energies for two competing pathways in a generic electrophilic addition reaction to (Z)-Hex-2-ene, 5-methyl-, as might be calculated using DFT.

Table 2: Hypothetical DFT-Calculated Activation Energies for Electrophilic Addition to (Z)-Hex-2-ene, 5-methyl-

| Reaction Pathway | Addition to C2 | Addition to C3 |

|---|

Note: This table is for illustrative purposes and does not represent published data.

High-Level Ab Initio Methods for Benchmark Studies

While DFT is a powerful tool, higher-level ab initio methods are often required to obtain highly accurate "benchmark" data for thermochemical and kinetic properties. These methods, such as Coupled Cluster (CC) theory or composite methods like CBS-QB3, are computationally more expensive but provide results that can approach experimental accuracy. ugent.beresearchgate.net

For (Z)-Hex-2-ene, 5-methyl-, these high-level calculations could be used to determine a precise enthalpy of formation. Such calculations have been performed for a wide range of hydrocarbons, providing a reliable database of thermochemical data. researchgate.net

In the context of reaction kinetics, high-level ab initio methods can be used to calculate very accurate activation energies for elementary reaction steps. ugent.be These benchmark values can then be used to assess the accuracy of more computationally efficient methods like DFT for a particular class of reactions. For example, a study on radical reactions of hydrocarbons demonstrated that while B3LYP (a common DFT functional) captures general trends, it can deviate from high-level methods by up to 25 kJ/mol for activation energies. ugent.be

The insights gained from such benchmark studies on (Z)-Hex-2-ene, 5-methyl- or structurally similar alkenes would be invaluable for developing accurate kinetic models for combustion or atmospheric chemistry.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

There is a notable lack of documented instances where (Z)-Hex-2-ene, 5-methyl- serves as a crucial starting material or intermediate in the total synthesis of complex natural products or pharmaceutically active compounds. The structural features of the molecule, including a Z-configured internal double bond and a chiral center at the 5-position, theoretically offer potential for stereoselective transformations. However, its application in intricate synthetic pathways has not been a significant focus of reported research.

Development of Specialty Polymers and Materials

The incorporation of (Z)-Hex-2-ene, 5-methyl- into specialty polymers and advanced materials is another area where information is scarce.

Exploitation of (Z)-Stereochemistry in Polymer Design

The specific influence of the (Z)-stereochemistry of the double bond on polymer architecture and properties has not been a subject of detailed investigation. In polymer chemistry, the geometry of monomers can significantly impact the resulting polymer's tacticity, crystallinity, and ultimately its macroscopic properties. However, there are no prominent examples in the literature of polymers derived from (Z)-Hex-2-ene, 5-methyl- where this specific isomeric feature is intentionally exploited for polymer design.

Degradable Polymer Systems

The potential integration of (Z)-Hex-2-ene, 5-methyl- into degradable polymer systems is not documented. Research into degradable polymers often focuses on incorporating labile linkages, such as esters or carbonates, into the polymer backbone. The simple hydrocarbon structure of (Z)-Hex-2-ene, 5-methyl- does not inherently possess such functionalities, and there are no reports of its modification to be included in such systems.

Inspiration for Bio-Inspired Synthesis and Natural Product Derivatization

There is no evidence to suggest that (Z)-Hex-2-ene, 5-methyl- has served as a model or a starting point for bio-inspired syntheses or the derivatization of natural products. While nature often utilizes simple alkene building blocks, the specific isomer (Z)-Hex-2-ene, 5-methyl- has not been identified as a key motif in biosynthetic pathways that would inspire synthetic efforts.

Environmental Behavior and Biotransformation Pathways Academic Perspective

Occurrence in Natural Products and Biogenetic Context

Currently, there is a notable lack of specific research literature identifying (Z)-Hex-2-ene, 5-methyl- as a constituent of natural products. While volatile organic compounds (VOCs), including a wide array of alkenes, are common secondary metabolites in plants, fungi, and bacteria, serving roles in communication, defense, and as metabolic byproducts, direct evidence for the natural biogenesis of (Z)-Hex-2-ene, 5-methyl- is not documented in available scientific databases.

The biogenetic pathways for many simple alkenes in plants often involve the degradation of fatty acids. However, the specific branched structure of (Z)-Hex-2-ene, 5-methyl-, featuring a methyl group at the 5-position, suggests a more complex biosynthetic origin if it were to be found in nature. This could potentially involve pathways related to the metabolism of branched-chain amino acids like leucine, which can serve as a precursor for iso-branched compounds.

For context, a structurally related ketone, 5-Methyl-5-hexen-2-one, has been identified as a natural volatile compound in hazelnuts and the plant Pluchea arabica. odinity.com While this does not confirm the natural occurrence of the alkene, it indicates that the carbon skeleton of methylhexene derivatives is present in the biosphere. Further research, such as detailed analysis of essential oils and plant volatiles from a wider variety of species, would be necessary to ascertain the presence and biogenetic origin of (Z)-Hex-2-ene, 5-methyl- in the natural environment.

Research on Microbial Transformation and Biodegradation

The biodegradation of hydrocarbons, including alkenes, is a well-established microbial process crucial for the natural attenuation of environmental contaminants. While specific studies on the microbial transformation of (Z)-Hex-2-ene, 5-methyl- are not available, general principles of alkene and branched-chain hydrocarbon biodegradation can be applied to infer its likely fate.

General Pathways of Alkene Biodegradation

Microorganisms, including various bacteria, fungi, and yeasts, are capable of aerobically degrading alkenes. nih.govresearchgate.net The initial step in the aerobic biodegradation of alkenes typically involves an oxidation reaction catalyzed by monooxygenase enzymes. Common pathways include:

Oxidation at the Double Bond: This can lead to the formation of an epoxide, which is then hydrolyzed to a diol.

Oxidation at a Terminal Methyl Group: This pathway forms a primary alcohol, which is subsequently oxidized to an aldehyde and then a carboxylic acid.

Oxidation at an Allylic Position: This involves the oxidation of a saturated carbon atom adjacent to the double bond.

Following these initial oxidation steps, the resulting intermediates are channeled into central metabolic pathways, such as the beta-oxidation pathway for fatty acids, ultimately leading to mineralization (conversion to CO₂ and H₂O) and the generation of biomass. nih.gov

Influence of Molecular Structure

The specific structure of (Z)-Hex-2-ene, 5-methyl- is expected to influence its biodegradability.

Unsaturation: The presence of the double bond can increase the reactivity of the molecule, making it susceptible to initial enzymatic attack.

Branching: The methyl group at the 5-position (an iso-branch) is a significant structural feature. While many microorganisms can degrade branched-chain hydrocarbons, the presence of branching can sometimes inhibit or slow down the rate of biodegradation compared to linear analogues. nih.govfrontiersin.org Research has shown that terminal branching, particularly anteiso-branching, can significantly hinder microbial degradation. nih.gov The iso-branch in (Z)-Hex-2-ene, 5-methyl- may present a steric hindrance to the enzymes involved in the beta-oxidation pathway, potentially requiring specific enzymatic machinery for its complete breakdown.

Table 2: Factors Influencing the Biodegradation of (Z)-Hex-2-ene, 5-methyl-

| Structural Feature | Potential Effect on Biodegradation | Enzymatic Pathway Implicated |

| C=C Double Bond | Site for initial enzymatic attack, potentially increasing susceptibility to degradation compared to the corresponding alkane. | Monooxygenases |

| Methyl Branching (iso-structure) | May slow the rate of degradation due to steric hindrance; requires specific metabolic pathways to bypass the branch point. | Beta-oxidation, potentially requiring specialized isomerases or other enzymes. |

Future Research Directions and Emerging Trends

Advancements in Asymmetric and Stereoselective Synthesis of Z-Alkenes

The synthesis of thermodynamically less stable Z-alkenes remains a significant challenge in organic chemistry. Historically, methods relied on kinetic control, often requiring specific reagents and conditions. However, recent advancements are providing more versatile and efficient strategies. A notable emerging approach is "uphill catalysis," which uses photochemical energy to isomerize the more stable E-alkene into the desired Z-isomer. This method, often employing photocatalysts like iridium complexes under visible light, offers a mild and operationally simple route to Z-alkenes. The mechanism can proceed through selective triplet sensitization, where the E-isomer is consumed faster than the Z-isomer, leading to an accumulation of the Z-product.

Organocatalysis is another rapidly advancing frontier. Small chiral organic molecules are being developed as effective and versatile catalysts for asymmetric transformations, moving away from traditional metal-based systems. For instance, a metal-free protocol using an organophotocatalyst has been developed that combines a photoinduced electron donor-acceptor (EDA) complex with energy transfer to facilitate E→Z isomerization. Furthermore, multi-catalytic strategies that combine organocatalysis, photocatalysis, and hydrogen atom transfer (HAT) catalysis are enabling the synthesis of complex chiral molecules. While not yet applied specifically to (Z)-Hex-2-ene, 5-methyl-, these methods represent powerful tools for the future synthesis of chiral Z-alkenes with high enantiomeric purity.

Recent progress in transition metal catalysis also offers promising avenues. Nickel-catalyzed reactions, for example, have been shown to produce all-carbon tetra-substituted alkenes with exclusive Z-selectivity through a cascade reaction involving alkyne difunctionalization. The development of novel chiral ligands for transition metals continues to be a major focus, enabling new types of asymmetric reactions, including iridium-catalyzed Z-retentive asymmetric allylic substitutions.

Table 1: Comparison of Modern Z-Alkene Synthesis Strategies

| Synthesis Strategy | Catalyst Type | Energy Source | Key Advantages |

|---|---|---|---|

| Uphill Catalysis | Iridium-based photocatalysts | Visible Light | Mild conditions, high Z-selectivity, uses stable E-alkenes as starting material. |

| Organocatalysis | Chiral organic molecules (e.g., proline derivatives, 4-CzIPN) | Visible Light / Thermal | Metal-free, environmentally benign, high versatility. |

| Transition Metal Catalysis | Nickel, Iridium complexes with chiral ligands | Thermal | High Z-selectivity for complex structures, enables novel bond formations. |

In Situ Spectroscopic Monitoring for Mechanistic Elucidation

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. In situ spectroscopic techniques, which monitor reactions as they happen, are becoming indispensable tools for mechanistic elucidation in the synthesis of Z-alkenes. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy allow researchers to observe the formation of intermediates, identify catalyst resting states, and determine the kinetics of a reaction in real-time.

For example, in the context of palladium-catalyzed alkoxycarbonylation of alkenes, in situ NMR and IR studies have been used to characterize the active catalyst complexes in solution. These studies revealed that the resting states are typically palladium(II) complexes and that the precise reaction conditions influence the formation and performance of the catalyst. Such insights are directly transferable to the development of catalytic systems for the synthesis of (Z)-Hex-2-ene, 5-methyl-. By applying in situ monitoring, chemists can rapidly screen reaction conditions, identify catalyst deactivation pathways, and gain a fundamental understanding of the factors controlling Z/E selectivity. This knowledge accelerates the development of more robust and efficient catalytic processes.

Integration of Machine Learning and Artificial Intelligence in Predictive Organic Chemistry

The intersection of artificial intelligence (AI) and organic chemistry is a rapidly emerging field with the potential to revolutionize how molecules like (Z)-Hex-2-ene, 5-methyl- are synthesized. Machine learning (ML) algorithms are being trained on vast databases of chemical reactions to predict reaction outcomes, suggest optimal conditions, and even design novel synthetic pathways.

One major challenge in synthesis is the selection of appropriate catalysts, solvents, and reagents. Neural network models can now predict suitable reaction conditions for a given transformation with high accuracy. These models learn from millions of published reactions to propose a chemical context (catalyst, solvent, reagent) and temperature, thereby reducing the need for extensive empirical screening. For a target like (Z)-Hex-2-ene, 5-methyl-, an ML model could predict the most effective catalyst and conditions to maximize the Z:E ratio.

Furthermore, AI is being used to predict the fundamental electronic properties of molecules, which govern their reactivity. By analyzing molecular structures, ML algorithms can predict key parameters that help chemists understand and design reactions. As these predictive models become more sophisticated, they will not only accelerate the discovery of new reactions but also provide deeper insights into reaction mechanisms, complementing the experimental data obtained from in situ spectroscopy. The ultimate goal is to create a closed-loop system where AI proposes a synthetic route, and automated robotic systems perform the experiment, with the results feeding back to refine the AI's predictions.

Exploration of Novel Catalytic Cycles and Sustainable Transformations

The principles of green chemistry are increasingly guiding research, emphasizing the need for environmentally benign and atom-economical synthetic methods. A key trend in the synthesis of Z-alkenes is the move towards sustainable catalysis. This includes the development of photocatalytic systems that use abundant visible light as a clean energy source, reducing reliance on the harsh conditions often required in traditional synthesis.

Recent breakthroughs include the development of recycling photoreactors with immobilized photosensitizers. This approach allows for the continuous, closed-loop synthesis of Z-alkenes from their E-isomers, minimizing waste and allowing the catalyst to be reused for multiple cycles. The development of metal-free photocatalytic systems further enhances the sustainability of Z-alkene synthesis.

Another area of intense research is the use of earth-abundant transition metals for hydrofunctionalization reactions of alkenes and alkynes, which are fundamental processes in organic synthesis. Catalysts based on metals like nickel and cobalt are being explored as sustainable alternatives to precious metals like palladium and iridium. These novel catalytic cycles are being designed to offer new reaction pathways with improved selectivity and efficiency, paving the way for more economical and environmentally friendly production of compounds like (Z)-Hex-2-ene, 5-methyl-.

Design of Novel Functional Materials Incorporating (Z)-Hex-2-ene, 5-methyl- Subunits

While (Z)-Hex-2-ene, 5-methyl- is a simple hydrocarbon, the (Z)-alkene structural motif is a critical design element in advanced functional materials. The fixed geometry of the Z-double bond can be used to control the three-dimensional structure of polymers and other macromolecules, influencing their physical and electronic properties.

Future research could explore the incorporation of subunits derived from (Z)-Hex-2-ene, 5-methyl- into polymers. The specific stereochemistry of the Z-isomer could introduce kinks or specific folds into a polymer chain, affecting its crystallinity, solubility, and mechanical properties. The branched isohexyl group [(CH₃)₂CHCH₂-] could further influence intermolecular packing and material density.

In the broader context of materials science, the design of catalysts for activating small molecules is a major goal. While not a direct application of the compound itself, the synthetic methodologies developed for Z-alkenes are crucial for creating the complex organic ligands used in these advanced catalytic materials. The precise stereochemical control offered by modern Z-selective synthesis allows for the construction of highly tailored environments around a metal center, mimicking the sophisticated active sites of enzymes. Therefore, the continued advancement in synthesizing specific Z-alkenes contributes indirectly to progress in fields ranging from energy conversion to the synthesis of new pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of (Z)-Hex-2-ene, 5-methyl-?

- Methodological Answer : The compound’s structural isomerism (Z-configuration) can be confirmed via nuclear magnetic resonance (NMR) spectroscopy, particularly NOESY experiments to determine spatial proximity of substituents. Key properties include a boiling point of 68–70°C, density of 0.669 g/mL, and immiscibility in water . Stability tests under varying temperatures (2–8°C storage) and exposure to light should be conducted to assess degradation pathways.

Q. How can (Z)-Hex-2-ene, 5-methyl- be synthesized with high stereochemical purity?

- Methodological Answer : A Wittig reaction between 5-methylpent-2-enal and a stabilized ylide (e.g., Ph₃P=CH₂) under inert conditions can yield the Z-isomer selectively. Solvent polarity and temperature must be optimized to minimize E-isomer formation. Post-synthesis purification via fractional distillation (boiling range: 68–70°C) and GC-MS analysis (retention time comparison with standards) ensures purity .

Q. What analytical techniques are suitable for characterizing (Z)-Hex-2-ene, 5-methyl-?

- Methodological Answer :

- GC-MS : Retention index matching and fragmentation patterns (e.g., m/z 84 for molecular ion [C₆H₁₂]⁺) .

- IR Spectroscopy : Peaks for C=C stretching (~1650 cm⁻¹) and CH₃ bending (~1375 cm⁻¹) confirm alkene and methyl groups .

- Polarimetry : Optional for chiral analogs but not applicable to this non-chiral alkene.

Q. What are the stability considerations for handling and storing (Z)-Hex-2-ene, 5-methyl-?

- Methodological Answer : Store under nitrogen at 2–8°C to prevent oxidation. Monitor peroxide formation via iodometric titration if stored long-term. Avoid exposure to strong acids/bases to prevent alkene rearrangement or polymerization .

Advanced Research Questions

Q. How can stereoselective synthesis of (Z)-Hex-2-ene, 5-methyl- be optimized to minimize competing E-isomer formation?

- Methodological Answer : Use bulky bases (e.g., LDA) in low-polarity solvents (hexane) to favor kinetic Z-isomer control. Monitor reaction progress via in-situ FTIR to track alkene formation. Computational modeling (DFT calculations) can predict transition-state energies for Z/E pathways .

Q. How should researchers resolve contradictions in reported spectral data for (Z)-Hex-2-ene, 5-methyl-?

- Methodological Answer : Cross-validate data using multiple techniques (e.g., GC-MS vs. NMR). For example, conflicting NOESY signals may arise from conformational flexibility; variable-temperature NMR can clarify. Reference standardized databases (NIST WebBook) to align spectral interpretations .

Q. What computational methods are effective for modeling the reactivity of (Z)-Hex-2-ene, 5-methyl- in catalytic systems?

- Methodological Answer : Molecular dynamics simulations (e.g., Gaussian or ORCA) can model alkene interactions with transition-metal catalysts. Focus on frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in hydrogenation or epoxidation reactions. Validate models with experimental kinetic data .

Q. How can researchers design experiments to assess the biological activity of (Z)-Hex-2-ene, 5-methyl- derivatives?

- Methodological Answer : Derivatize the alkene via epoxidation or hydrofunctionalization to create bioactive analogs. Test cytotoxicity in vitro (e.g., MTT assay on hepatocarcinoma cells) and compare IC₅₀ values with parent compound. Include positive controls (e.g., cisplatin) and validate statistical significance via ANOVA .

Q. What strategies mitigate challenges in quantifying trace impurities in (Z)-Hex-2-ene, 5-methyl- samples?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.